

The Antimicrobial Spectrum of 3-Hydroxypropionaldehyde (Reuterin): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypropionaldehyde, commonly known as **reuterin**, is a potent antimicrobial broadspectrum aldehyde produced by certain strains of Lactobacillus reuteri during the anaerobic metabolism of glycerol.[1] This reactive compound exists in a dynamic equilibrium with its hydrated and dimeric forms and has demonstrated significant inhibitory and cidal activity against a wide array of microorganisms, including bacteria, fungi, protozoa, and viruses.[1] Its primary mechanism of action involves the induction of oxidative stress through the modification of thiol groups in microbial proteins and small molecules, leading to widespread cellular dysfunction.[2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of **reuterin**, presenting quantitative data, detailed experimental protocols for its assessment, and visualizations of its mechanism of action and experimental workflows.

Antimicrobial Spectrum of Reuterin

Reuterin exhibits a broad and potent antimicrobial activity. The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal/fungicidal concentrations (MBCs/MFCs) of **reuterin** against various microorganisms as reported in the scientific literature.



Antibacterial Activity

Reuterin is effective against both Gram-positive and Gram-negative bacteria, including many pathogenic species.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of **Reuterin** against Bacteria



Bacterial Species	Strain	MIC (mM)	MBC (mM)	Reference(s)
Escherichia coli	K12	7.5 - 15	15 - 30	[3]
Escherichia coli	O157:H7	10	-	[4]
Salmonella enterica	Typhimurium	10	-	[4]
Shigella sonnei	-	10	-	[4]
Vibrio cholerae	-	10	-	[4]
Pseudomonas aeruginosa	-	30.00 ± 1.63 μg/ml	-	[5]
Staphylococcus aureus	-	20.00 ± 2.45 μg/ml	-	[5]
Staphylococcus aureus	-	-	200 μΙ	[6]
Listeria monocytogenes	-	0.9 - 9.1	-	[3]
Listeria ivanovii	-	< 3.8	< 3.8	[3]
Clostridium difficile	-	< 1.9	< 1.9	[3]
Bacteroides vulgatus	-	< 1.9	< 1.9	[3]
Bacteroides thetaiotaomicron	-	1.9 - 3.8	1.9 - 3.8	[3]
Bifidobacterium longum	-	1.9 - 3.8	1.9 - 3.8	[3]
Fusobacterium nucleatum	-	-	-	[6]



Actinomyces israelii	-	0.625 - 1.25 μl	1.25 - 2.5 μl	[6]
Campylobacter jejuni	various	1.5 - 3.0 μM (acrolein)	1.5 - 5.8 μM (acrolein)	[7]
Campylobacter coli	various	1.5 - 3.0 μM (acrolein)	1.5 - 5.8 μM (acrolein)	[7]

Note: Direct comparison of values between studies may be challenging due to variations in experimental conditions and the units used to express **reuterin** concentration.

Antifungal Activity

Reuterin has demonstrated significant activity against a range of yeasts and molds, including common food spoilage organisms.

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of **Reuterin** against Fungi



Fungal Species	Strain	MIC (mM)	MFC (mM)	Reference(s)
Aspergillus niger	-	8	-	[8]
Aspergillus versicolor	-	0.1 - 7.8	-	[9]
Penicillium expansum	-	8-10	-	[8]
Penicillium chrysogenum	-	0.1 - 7.8	-	[9]
Penicillium roqueforti	-	0.1 - 7.8	-	[9]
Fusarium culmorum	-	4	-	[8]
Candida albicans	-	≤ 11	≤ 15.6	[10][11]
Debaryomyces hansenii	-	≤ 11	≤ 15.6	[10][11]
Pichia anomala	-	≤ 11	≤ 15.6	[10][11]
Rhodotorula mucilaginosa	-	≤ 11	≤ 15.6	[10][11]
Yarrowia lipolytica	-	≤ 11	≤ 15.6	[10][11]

Antiviral and Antiprotozoal Activity

The activity of **reuterin** extends to viruses and protozoa, although quantitative data is less abundant in the literature.

Table 3: Antiviral and Antiprotozoal Activity of Reuterin



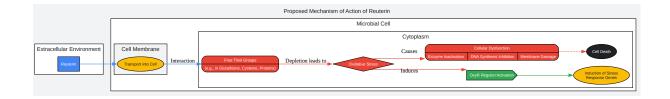
Organism	Туре	Observed Effect	Reference(s)
Influenza A virus (H1N1)	Virus	Virucidal and irreversible	[12]
Vesicular Stomatitis Virus (VSV)	Virus	Reversible inhibition of viral attachment	[12]
Newcastle Disease Virus (NDV)	Virus	Significant inhibition of replication	[12]
Herpes Simplex Virus (HSV)	Virus	Significant inhibition of replication	[12]
Coxsackievirus A6, A16	Virus	Significant dose- dependent antiviral activity	[13][14]
Enterovirus 71	Virus	Significant dose- dependent antiviral activity	[13][14]
Trypanosoma	Protozoa	Inhibitory activity reported	[15]

Mechanism of Action

The primary antimicrobial mechanism of **reuterin** is the induction of oxidative stress within microbial cells.[2] The highly reactive aldehyde group of 3-hydroxypropionaldehyde readily interacts with free thiol groups (-SH) present in amino acids (such as cysteine), peptides (like glutathione), and proteins.[2][16] This interaction leads to the formation of inactive derivatives and disrupts the cellular redox balance.

In bacteria such as E. coli, exposure to **reuterin** triggers the expression of genes regulated by the OxyR regulon, a key component of the oxidative stress response.[2][17] This response, however, is often insufficient to overcome the widespread damage caused by **reuterin**, ultimately leading to cell death. The depletion of crucial thiol-containing molecules disrupts numerous cellular processes, including enzyme function and DNA synthesis.[18]





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Proposed signaling pathway of **reuterin**'s antimicrobial action.

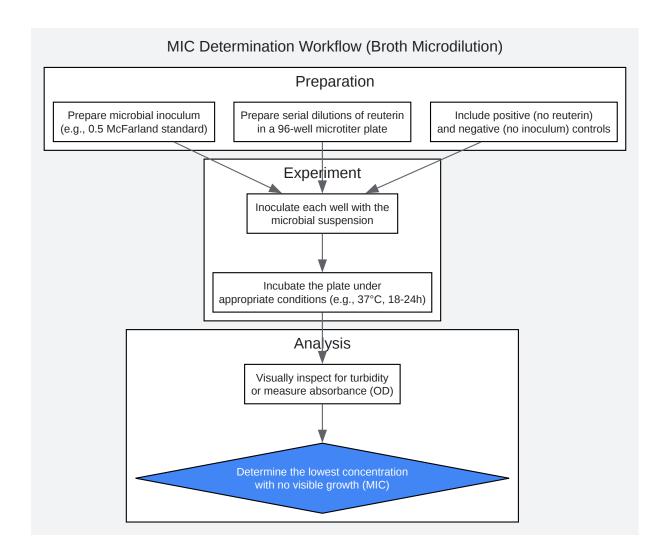
Experimental Protocols

Standardized methods are crucial for accurately determining the antimicrobial activity of **reuterin**. The following sections provide detailed protocols for common assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of **reuterin** that visibly inhibits the growth of a microorganism.





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Workflow for MIC determination using broth microdilution.

Materials:

- Sterile 96-well microtiter plates
- Reuterin stock solution of known concentration
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)



- Microbial culture in the logarithmic growth phase
- Sterile saline or phosphate-buffered saline (PBS)
- Micropipettes and sterile tips
- Incubator
- Microplate reader (optional)

Procedure:

- Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
 [4] Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Serial Dilutions: Add 100 μL of sterile broth to all wells of the microtiter plate except the first column. In the first column, add 200 μL of the **reuterin** stock solution. Perform twofold serial dilutions by transferring 100 μL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 μL from the last column of dilutions.
- Inoculation: Add 100 μ L of the prepared microbial inoculum to each well, resulting in a final volume of 200 μ L and a final inoculum density of approximately 2.5 x 10⁵ CFU/mL.
- Controls:
 - Positive Control (Growth Control): A well containing 100 μ L of broth and 100 μ L of the microbial inoculum (no **reuterin**).
 - Negative Control (Sterility Control): A well containing 200 μL of uninoculated broth.
- Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[4]
- Reading the MIC: After incubation, the MIC is determined as the lowest concentration of **reuterin** at which there is no visible growth (i.e., the well remains clear).[9] This can be



assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[9]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is performed after the MIC is determined to find the lowest concentration of **reuterin** that kills 99.9% of the initial microbial inoculum.

Materials:

- Results from the MIC assay
- Sterile agar plates with appropriate growth medium
- Sterile micropipettes and tips
- Sterile spreader or inoculating loop
- Incubator

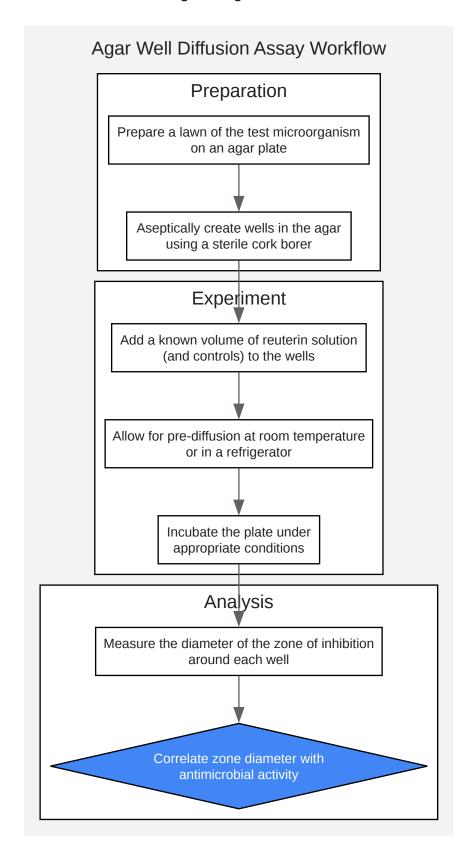
Procedure:

- Subculturing: Following the MIC determination, take a 10-100 μL aliquot from the wells corresponding to the MIC and each higher concentration that showed no visible growth.[19]
- Plating: Spread the aliquot evenly onto the surface of an appropriate agar plate.[19]
- Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism.
- Determining the MBC/MFC: After incubation, count the number of colonies on each plate.
 The MBC or MFC is the lowest concentration of reuterin that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[19]

Agar Well Diffusion Assay



This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of **reuterin** through an agar medium.





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Workflow for the agar well diffusion assay.

Materials:

- Sterile petri dishes
- Appropriate agar medium (e.g., Mueller-Hinton Agar)
- Microbial culture
- Sterile swabs
- Sterile cork borer or pipette tip
- Reuterin solution of known concentration
- Positive control (e.g., a known antibiotic) and negative control (e.g., the solvent for **reuterin**)
- · Calipers or a ruler

Procedure:

- Inoculation of Agar Plate: Using a sterile swab, evenly inoculate the entire surface of the agar plate with a standardized suspension of the test microorganism to create a bacterial lawn.[20][21]
- Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.[21]
- Application of **Reuterin**: Carefully pipette a fixed volume (e.g., 50-100 μL) of the **reuterin** solution into each well.[22] Also, add the positive and negative controls to separate wells.
- Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the reuterin into the agar.[22]
- Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism for 18-24 hours.[20]



 Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.[23] A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

3-Hydroxypropionaldehyde (**reuterin**) is a versatile and potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, protozoa, and viruses. Its mechanism of action, centered on the induction of oxidative stress, makes it an interesting candidate for further research and development in various applications, including food preservation and therapeutics. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of its antimicrobial efficacy. Further investigation into its antiviral and antiprotozoal properties, as well as in vivo studies, will be crucial in fully elucidating its potential.

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